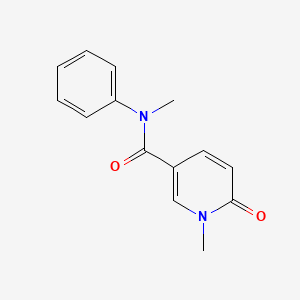
1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone, also known as PTBT, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PTBT is a tetrazole-based compound that exhibits interesting pharmacological properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the activity of cyclooxygenase enzymes, and scavenge free radicals. This compound has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products, thereby protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. This compound is also stable under standard laboratory conditions, making it easy to handle and store. However, this compound has some limitations as a research tool. It is not water-soluble, which limits its use in aqueous systems. This compound is also relatively expensive, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for the research on 1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone. One area of interest is the development of this compound-based drugs for the treatment of oxidative stress-related diseases. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of new drugs with improved pharmacological properties. Additionally, the synthesis of this compound derivatives with improved solubility and bioavailability could expand its potential applications.
Synthesemethoden
1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 3,3-dimethyl-2-butanone in the presence of a catalyst such as triethylamine. The reaction yields this compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to possess potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-(1-phenyltetrazol-5-yl)sulfanylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-13(2,3)11(18)9-19-12-14-15-16-17(12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCBRUAWRWPDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B7479751.png)


![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)




![N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7479818.png)

![ethyl (Z)-2-cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7479836.png)

![1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)